molecular formula C9H14N2O2 B13616094 2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid

2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid

Cat. No.: B13616094
M. Wt: 182.22 g/mol
InChI Key: WUQNFOWJYZQDDY-UHFFFAOYSA-N
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Description

2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid typically involves the methylation of 1-methylimidazole followed by oxidation reactions. One common method involves the use of methyl iodide as a methylating agent and subsequent oxidation with an oxidizing agent such as potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, thereby modulating their availability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-1-yl)benzoic acid
  • 2-(1-methyl-1H-imidazol-4-yl)acetic acid
  • 1-methylimidazole

Uniqueness

2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of stability, reactivity, and potential therapeutic applications .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-methyl-4-(1-methylimidazol-4-yl)butanoic acid

InChI

InChI=1S/C9H14N2O2/c1-7(9(12)13)3-4-8-5-11(2)6-10-8/h5-7H,3-4H2,1-2H3,(H,12,13)

InChI Key

WUQNFOWJYZQDDY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CN(C=N1)C)C(=O)O

Origin of Product

United States

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